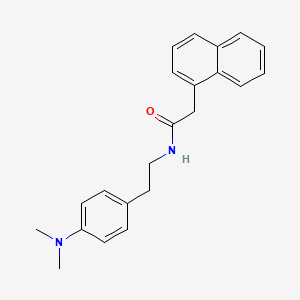

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-24(2)20-12-10-17(11-13-20)14-15-23-22(25)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELDEUSMNHWCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-(dimethylamino)phenethylamine with naphthalen-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding naphthalen-1-yl acetamide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, modulating their activity. The naphthalen-1-yl acetamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

- Target Compound: Phenethyl Group: 4-(dimethylamino)phenethyl (strong electron-donating group). Acetamide Core: Direct linkage to naphthalen-1-yl.

- Analog 1: N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS 117-93-1) Substituents: Hydroxy group at the naphthalene C2 position.

Analog 2 : N-(4-(Acetylsulfamoyl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 496011-16-6)

- Substituents : Sulfamoyl and acetyl groups on the phenyl ring.

- Key Difference : Enhanced polarity due to sulfonamide functionality.

Analog 3 : N-[(4-Methoxyphenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide

- Substituents : Methoxy-phenyl and hydroxynaphthyl groups.

- Key Difference : Bulky bis-aryl structure with hydrogen-bonding capability.

Electronic and Steric Effects

- In contrast, nitro or sulfamoyl groups in analogs (e.g., ) introduce electron-withdrawing effects, altering reactivity and binding affinities.

Physicochemical Properties

Melting Points and Solubility

Spectroscopic Data

- IR/NMR Trends: Target Compound (Inferred): Expected C=O stretch ~1670–1700 cm⁻¹; aromatic protons in δ 7.0–8.5 ppm (similar to ). Triazole Derivatives (6a-c): Triazole C-H stretches ~3100 cm⁻¹; NO₂ asymmetric stretches ~1500–1535 cm⁻¹ .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenethyl moiety , which is further linked to a naphthalen-1-yl acetamide structure. This configuration allows for versatile interactions with biological targets, enhancing its potential efficacy in various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular receptors. The dimethylamino group is known to modulate receptor activity, while the naphthalen-1-yl acetamide moiety enhances binding affinity. The exact pathways and targets may vary depending on the specific application, but preliminary studies suggest potential involvement in:

- Cholinergic pathways : Interaction with acetylcholinesterase (AChE) has been noted, indicating possible implications in neuropharmacology.

- Anti-inflammatory effects : The compound may exhibit properties that could be beneficial in managing inflammatory conditions.

In Vitro Studies

Research has indicated that compounds similar to this compound demonstrate significant inhibitory effects on AChE. For instance, studies have shown that derivatives with dimethylamino groups can achieve IC50 values in the nanomolar range against AChE, suggesting strong potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (AChE) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.007 µM | 365 |

The above table illustrates the potency of similar compounds in inhibiting AChE, highlighting the need for further exploration of this compound's specific IC50 values and selectivity.

Cytotoxicity and Safety Profiles

Cytotoxicity evaluations against neuroblastoma cells (N2a cells) have been conducted to assess the safety profile of compounds related to this compound. Results indicated that some potent inhibitors did not exhibit cytotoxicity at concentrations up to 50 µM, which is promising for their therapeutic use.

Neuropharmacological Applications

The compound's potential as a neuroprotective agent has been explored through various studies focusing on its ability to inhibit cholinesterases effectively. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

Anti-inflammatory Research

In addition to its neuropharmacological applications, there is ongoing research into the anti-inflammatory properties of this compound. Preliminary findings suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique advantages offered by this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino + naphthalene | Potential AChE inhibitor |

| N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yl)acetamide | Similar structure | Varies in activity |

| N-(4-(dimethylamino)phenethyl)-2-(phenyl)acetamide | Lacks naphthalene group | Reduced binding affinity |

This comparison underscores the distinctiveness of this compound in terms of receptor interactions and biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves multi-step reactions starting with functionalized naphthalene and dimethylamino-phenethyl precursors. Key steps include:

- Coupling reactions between activated naphthalene derivatives (e.g., bromonaphthalene) and acetamide intermediates.

- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres.

- Purification via column chromatography or recrystallization to isolate the final product.

- Optimization factors:

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Solvent selection (e.g., DMF for polar aprotic conditions).

- Catalytic use of triethylamine to neutralize HCl byproducts .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

- Spectroscopic methods :

- NMR : - and -NMR confirm substituent positions and electronic environments (e.g., dimethylamino proton shifts at δ ~2.8–3.2 ppm).

- MS (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the primary challenges in characterizing its physicochemical properties, such as solubility and stability?

- Solubility : Limited in aqueous media due to hydrophobic naphthalene and aromatic groups. Solubility enhancement strategies include:

- Co-solvents (e.g., DMSO:water mixtures).

- Micellar encapsulation for in vitro assays.

- Stability : Susceptible to photodegradation; storage recommendations include amber vials at –20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological harmonization :

- Standardize assay conditions (e.g., ATP concentration, incubation time).

- Use isogenic cell lines to minimize genetic variability.

- Data cross-validation :

- Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).

- Employ computational docking studies to assess binding mode consistency with crystallographic data .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in neurological targets?

- In vitro models :

- Primary neuronal cultures for receptor binding (e.g., σ-1 or NMDA receptors).

- Calcium imaging to assess intracellular signaling modulation.

- In vivo models :

- Rodent behavioral assays (e.g., forced swim test for antidepressant activity).

- Pharmacokinetic profiling (plasma/brain distribution via LC-MS).

- Target engagement studies :

- Competitive binding assays with radiolabeled ligands.

- CRISPR/Cas9 knockouts to validate target specificity .

Q. How can computational methods guide the optimization of this compound for enhanced selectivity against off-target proteins?

- Molecular dynamics (MD) simulations : Predict conformational flexibility and binding pocket interactions.

- Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., replacing dimethylamino with bulkier groups).

- Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger .

Q. What strategies mitigate synthetic byproducts or diastereomer formation during large-scale synthesis?

- Process optimization :

- Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency).

- Chiral chromatography for enantiomer separation.

- Byproduct analysis :

- LC-MS monitoring to detect intermediates.

- Design of Experiments (DoE) to map impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.